[6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone
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Overview
Description
1-[6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines.
Preparation Methods
The synthesis of 1-[6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods often involve a one-pot catalyst-free procedure at room temperature, which is efficient and yields high purity products .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorophenyl group. Common reagents used in these reactions include ortho esters, sodium borohydride, and various nucleophiles.
Scientific Research Applications
1-[6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or reduction of inflammation .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines Compared to these compounds, 1-[6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE exhibits unique pharmacological properties and higher specificity for certain molecular targets .
Properties
Molecular Formula |
C22H22FN5OS |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C22H22FN5OS/c23-17-11-9-15(10-12-17)18-19(21(29)27-13-5-2-6-14-27)30-22-25-24-20(28(22)26-18)16-7-3-1-4-8-16/h1,3-4,7-12,18-19,26H,2,5-6,13-14H2 |
InChI Key |
DVTSLXLJVRHJSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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